Pyrazolo[1,5-a]pyrimidin-7(6H)-one
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Overview
Description
Pyrazolo[1,5-a]pyrimidin-7(6H)-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound is characterized by a fused ring system consisting of a pyrazole ring and a pyrimidine ring. The unique structure of this compound imparts it with a range of biological activities, making it a valuable scaffold for drug development and other scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrazolo[1,5-a]pyrimidin-7(6H)-one typically involves the cyclocondensation of 5-aminopyrazoles with 1,3-dicarbonyl compounds. One common method involves the reaction of 5-aminopyrazole with ethyl acetoacetate in the presence of acetic acid, leading to the formation of the desired pyrazolopyrimidine ring system . Another approach utilizes the reaction of 5-aminopyrazole with β-ketoesters under acidic conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and microwave-assisted synthesis to enhance reaction efficiency and yield . Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is increasingly being adopted in industrial settings to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
Pyrazolo[1,5-a]pyrimidin-7(6H)-one undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenated derivatives, nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted pyrazolopyrimidines with various functional groups .
Scientific Research Applications
Pyrazolo[1,5-a]pyrimidin-7(6H)-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Pyrazolo[1,5-a]pyrimidin-7(6H)-one involves its interaction with specific molecular targets and pathways. For instance, certain derivatives of this compound have been shown to inhibit cyclin-dependent kinase 2 (CDK2), leading to cell cycle arrest and apoptosis in cancer cells . The compound’s ability to bind to the active site of CDK2 and form hydrogen bonds with key amino acid residues is crucial for its inhibitory activity .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with a similar fused ring system, known for its CDK2 inhibitory activity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A compound with an additional triazole ring, also exhibiting significant biological activities.
Uniqueness
Pyrazolo[1,5-a]pyrimidin-7(6H)-one stands out due to its unique structural features and versatile reactivity, making it a valuable scaffold for the development of novel therapeutic agents and materials. Its ability to undergo various chemical transformations and exhibit diverse biological activities further enhances its significance in scientific research and industrial applications .
Properties
Molecular Formula |
C6H5N3O |
---|---|
Molecular Weight |
135.12 g/mol |
IUPAC Name |
6H-pyrazolo[1,5-a]pyrimidin-7-one |
InChI |
InChI=1S/C6H5N3O/c10-6-2-3-7-5-1-4-8-9(5)6/h1,3-4H,2H2 |
InChI Key |
YPADPJPUCQNDOM-UHFFFAOYSA-N |
Canonical SMILES |
C1C=NC2=CC=NN2C1=O |
Origin of Product |
United States |
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